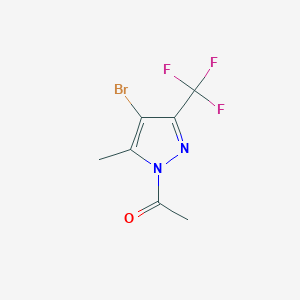

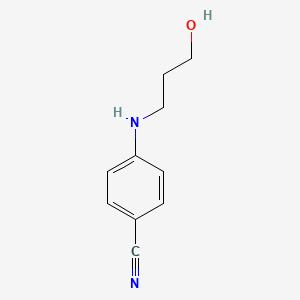

3-cyclopropyl-1-((3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Determination of 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)imidazo[1, 5-a]quinoxalin-4(5H)-one in Serum

A high-performance liquid chromatography method was developed for the quantitation of a cyclopropyl-oxadiazolyl-imidazoquinoxalinone compound in serum. The method showed excellent precision and accuracy, with a sensitivity of 2 ng/ml. The extraction process was efficient, using minimal organic solvent, and the chromatographic run was completed in 10 minutes .

A Facile Synthesis of Substituted 3-amino-1H-quinazoline-2,4-diones

A new synthesis route for 3-amino-1H-quinazoline-2,4-diones was described, starting from fluorobenzoic acid. The synthesis involved the generation of a dianion of urea and an intramolecular nucleophilic displacement to form the quinazolinedione ring. The 3-amino moiety was introduced using a specific aminating reagent .

Biotransformation of the Immunostimulant 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione

The metabolism of an immunomodulating quinazolinedione compound was studied in rats. Several metabolites were identified, including S-methylated structures, sulfoxides, sulfones, and ring-hydroxylated compounds. The metabolic pathways were confirmed through in vitro experiments with rat liver and cell cultures .

Cyclopropa-Fused Quinones

Cyclopropa-fused quinones were generated and studied for their reactivity. These compounds were trapped with furan, resulting in cycloadducts resistant to cycloreversion. Theoretical calculations provided insights into the relative stability of these compounds .

Determination of 6-chloro-3-(3-cyclopropyl 1,2,4-oxadiazol-5-yl)-5-methyl-imidazoquinoxalin-4(5h)-one in Biological Matrices

A liquid chromatographic method with solid-phase extraction was developed for quantifying a chloro-cyclopropyl-oxadiazolyl-methyl-imidazoquinoxalinone compound in rat serum, urine, and brain. The method demonstrated high precision, accuracy, and recovery, and was applied in a pharmacokinetic study .

Electrochemical Studies of Quinoline Carboxylic Acid and Its Synthetic Precursors

Electrochemical studies were conducted on a cyclopropyl-fluoro-quinoline carboxylic acid and its precursors. The reduction mechanisms were suggested based on various analytical techniques. The study also revisited the acid-base equilibria of these compounds and developed an electroanalytical method for their quantitative analysis .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

A series of quinazoline-2,4-diones, including structures similar to the specified compound, were synthesized and evaluated for their potential as antimicrobial agents. These compounds exhibit activity against resistant strains by targeting gyrase enzymes, crucial for bacterial DNA replication. The synthesis approaches aim to optimize antimicrobial efficacy against resistant mutants, highlighting the potential of these compounds in addressing antibiotic resistance (German et al., 2008).

Anticancer Properties

Quinazolinone derivatives have been synthesized and assessed for their cytotoxic effects against cancer cell lines. These compounds show promise as potential anticancer agents, with some derivatives exhibiting significant cytotoxic activity. The research underscores the importance of structural modifications to enhance anticancer efficacy, suggesting a potential therapeutic role for these compounds in cancer treatment (Poorirani et al., 2018).

GABAA/Benzodiazepine Receptor Interaction

Some structurally related compounds have been identified as ligands for the GABAA/benzodiazepine receptor, exhibiting a range of intrinsic efficacies from antagonist to full agonist activities. These findings have implications for the development of new therapeutics targeting the central nervous system, offering insights into the molecular diversity and potential applications of these compounds in neuropharmacology (Tenbrink et al., 1994).

Herbicidal Applications

Research into triketone-containing quinazoline-2,4-dione derivatives has shown promising herbicidal activity against a broad spectrum of weeds. These compounds offer a new approach to herbicide development, with the potential for enhanced weed control and crop selectivity. The exploration of quinazoline-2,4-diones in this context highlights their versatility and potential utility in agricultural applications (Wang et al., 2014).

Eigenschaften

IUPAC Name |

3-cyclopropyl-1-[[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O4/c1-29-17-9-6-12(10-15(17)22)19-23-18(30-24-19)11-25-16-5-3-2-4-14(16)20(27)26(21(25)28)13-7-8-13/h2-6,9-10,13H,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBXNYNALWMMEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5CC5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-1-((3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2549006.png)

![N-(3-(7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2549013.png)

![tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2549015.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2549016.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2549022.png)

![2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one](/img/structure/B2549024.png)

![ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2549026.png)